

Application Note 1: Detection of Polyphosphate-Accumulating Bacteria (PAB) by Flow Cytometry

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Compound Focus: Pomarose

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This protocol details a high-throughput method for detecting, counting, and sorting bacterial cells based on their accumulation of intracellular polyphosphate (polyP) granules, which is crucial for understanding phosphorus cycling and bacterial metabolism [1].

Principle

The method is based on the specific staining of intracellular polyP granules with fluorescent dyes. The dye **4',6-diamidino-2-phenylindole (DAPI)** undergoes a spectral shift upon binding to polyP, emitting fluorescence at a different wavelength proportional to the polyP concentration [1]. The synthetic fluorochrome **JC-D7** is also a selective dye for labeling endogenous polyP in living cells and shows great promise for enumerating PAB from environmental samples [1]. Detection is performed using Flow Cytometry, allowing for rapid analysis and cell sorting [1].

Materials and Reagents

- **Dye Solution:** 4',6-diamidino-2-phenylindole (DAPI) or JC-D7.
- **Strains:** Control strains, such as *Tetrasphaera elongata* (high polyP accumulator) and a *Pseudomonas* strain (low polyP accumulator) [1].
- **Equipment:** Flow cytometer with cell sorting capability (e.g., FACSVantage SE) [1].
- **Buffers and Culture Media:** Appropriate for the bacterial strains used [1].

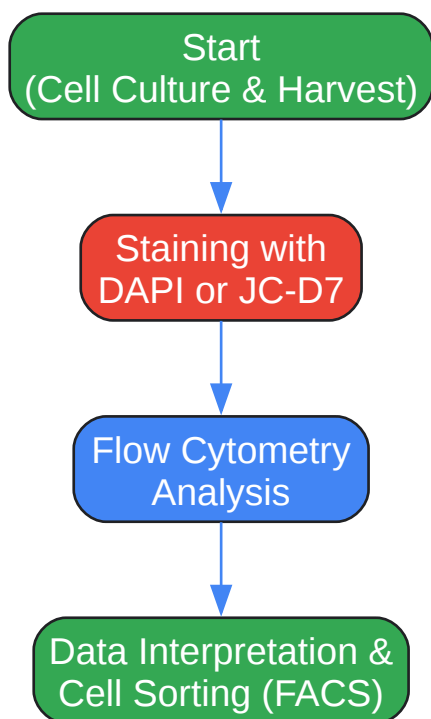
Experimental Protocol

The table below summarizes the key steps for sample preparation and analysis.

Step	Task	Description	Critical Parameters
1	Culture & Harvest	Grow bacterial cells under conditions that promote polyP accumulation. Harvest cells by centrifugation [1].	Ensure growth conditions are optimized for polyP accumulation.
2	Staining	Resuspend cell pellet in a buffer containing DAPI or JC-D7 dye [1].	Dye concentration and incubation time (in the dark) must be optimized for different sample types.
3	Flow Cytometry Analysis	Analyze the stained cell suspension using a flow cytometer. A total of 5,000 events or more should be analyzed [1].	Use appropriate laser and filter settings to detect the specific fluorescence emission of the dye-polyP complex.
4	Data Interpretation	The fluorescence intensity is proportional to the intracellular polyP concentration. Cells with high fluorescence are classified as PAB [1].	Always include positive and negative control strains to validate the staining and gating strategy.

Workflow Diagram

The diagram below illustrates the core steps of this protocol.



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Application Note 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a robust method for detecting intracellular ROS in living cells using the fluorescent probe CM-H₂DCFDA, which is essential for studying oxidative stress in drug development and toxicology [2].

Principle

The cell-permeant probe **CM-H₂DCFDA** passively diffuses into cells, where intracellular esterases cleave it, trapping the non-fluorescent compound inside. Upon oxidation by various ROS (e.g., hydrogen peroxide, hydroxyl radicals), it is converted to the highly fluorescent **2',7'-dichlorofluorescein (DCF)**. The fluorescence intensity, measured by flow cytometry, is proportional to the intracellular ROS level [2]. **Propidium Iodide (PI)** is used to exclude dead or dying cells from the analysis [2].

Materials and Reagents

- **Probe:** CM-H(₂)DCFDA (Life Technologies, catalog number: C6827) [2].
- **Viability Stain:** Propidium Iodide (PI, 1.0 mg/ml) [2].
- **Buffers:** Hank's Balanced Salt Solution (HBSS) with Calcium and Magnesium; DPBS [2].
- **Equipment:** Flow cytometer (e.g., FACSVantage SE) with a 488 nm laser, 525 nm bandpass filter (FL-1, green) for DCF, and a 620 nm bandpass filter (FL-3, red) for PI [2].
- **Cell Line:** This protocol uses the non-cancerous human thyroid epithelial cell line "HTori-3.1" but is adaptable to other cell lines [2].

Experimental Protocol

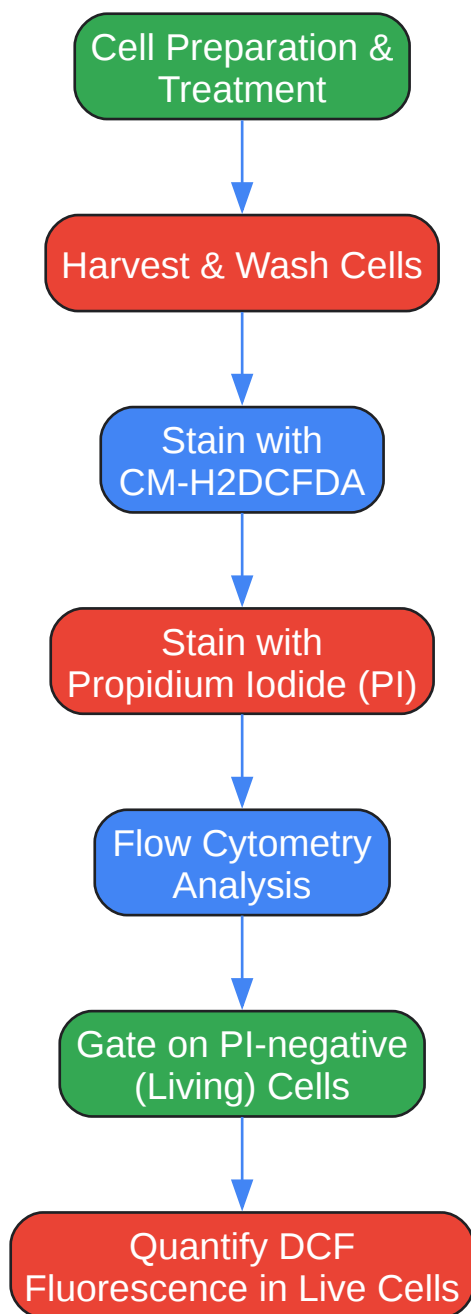
The table below details the step-by-step procedure for ROS detection.

Step	Task	Description	Critical Parameters
1	Cell Preparation	Plate cells at a density of 2.5×10^5 cells per well in a 6-well plate and culture until 90% confluent [2].	Use phenol red-free medium to avoid interference with fluorescence detection [2].
2	Harvest & Wash	Wash cells with warm DPBS, harvest by trypsinization, and neutralize with complete medium. Centrifuge (200 x g, 5 min) and wash the pellet with DPBS [2].	Handle cells gently to avoid inducing artifactual ROS production.
3	Staining with Probe	Resuspend cell pellet in HBSS containing 10 μ M CM-H(₂)DCFDA. Incubate at 37°C in the dark for 45 min [2].	The incubation must be in the dark, as the probe is light-sensitive.
4	Viability Staining	Add Propidium Iodide to a final concentration of 1 μ g/mL immediately before flow cytometry analysis. Place tubes on ice and keep in the dark [2].	PI staining must be done immediately before analysis to minimize dye uptake by healthy cells.
5	Flow Cytometry	Analyze a minimum of 5,000 events per sample. Collect green DCF fluorescence in FL-1 and red PI fluorescence in FL-3 [2].	Use a 525 nm bandpass filter for DCF (FL-1) and a 620 nm bandpass filter for PI (FL-3) [2].

Step	Task	Description	Critical Parameters
6	Gating & Analysis	Gate on the PI-negative (living) cell population. Record the DCF fluorescence (FL-1) within this live cell gate [2].	Results can be presented as the Mean Fluorescence Intensity or as the percentage of cells with high ROS (M2 gate) [2].

Workflow Diagram

The following chart visualizes the experimental workflow for ROS detection.



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References

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2. Detection of Intracellular Reactive Oxygen Species (CM-H ... [en.bio-protocol.org]

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